molecular formula C17H26OSi B12622900 3-[Dimethyl(phenyl)silyl]-6,6-dimethylhept-4-yn-3-ol CAS No. 918139-14-7

3-[Dimethyl(phenyl)silyl]-6,6-dimethylhept-4-yn-3-ol

Katalognummer: B12622900
CAS-Nummer: 918139-14-7
Molekulargewicht: 274.5 g/mol
InChI-Schlüssel: PZXDHZMIMQNSFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[Dimethyl(phenyl)silyl]-6,6-dimethylhept-4-yn-3-ol is an organosilicon compound characterized by the presence of a silyl group attached to a heptynol backbone. This compound is notable for its unique structural features, which include a phenyl group bonded to silicon and a terminal alkyne group. Organosilicon compounds like this one are widely studied due to their diverse applications in organic synthesis, materials science, and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Dimethyl(phenyl)silyl]-6,6-dimethylhept-4-yn-3-ol typically involves the reaction of a silylating agent with a suitable alkyne precursor. One common method is the hydrosilylation of an alkyne with a dimethyl(phenyl)silane derivative under the influence of a catalyst such as platinum or rhodium. The reaction conditions often include an inert atmosphere, moderate temperatures, and the use of solvents like toluene or hexane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-[Dimethyl(phenyl)silyl]-6,6-dimethylhept-4-yn-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

3-[Dimethyl(phenyl)silyl]-6,6-dimethylhept-4-yn-3-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-[Dimethyl(phenyl)silyl]-6,6-dimethylhept-4-yn-3-ol involves its interaction with various molecular targets. The silyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. Additionally, the compound’s alkyne and hydroxyl groups can participate in various organic transformations, facilitating the formation of new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[Dimethyl(phenyl)silyl]-6,6-dimethylhept-4-yn-3-ol is unique due to its combination of a silyl group, a phenyl group, and a terminal alkyne. This structural arrangement provides distinct reactivity and stability, making it valuable in various synthetic applications .

Eigenschaften

CAS-Nummer

918139-14-7

Molekularformel

C17H26OSi

Molekulargewicht

274.5 g/mol

IUPAC-Name

3-[dimethyl(phenyl)silyl]-6,6-dimethylhept-4-yn-3-ol

InChI

InChI=1S/C17H26OSi/c1-7-17(18,14-13-16(2,3)4)19(5,6)15-11-9-8-10-12-15/h8-12,18H,7H2,1-6H3

InChI-Schlüssel

PZXDHZMIMQNSFR-UHFFFAOYSA-N

Kanonische SMILES

CCC(C#CC(C)(C)C)(O)[Si](C)(C)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.